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Compound Name: 1,3,5-Triazin-2-amine

Cat. No.: B031629 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

interactions between inhibitors and enzyme active sites is paramount. This guide provides a

comparative analysis of molecular docking studies focused on triazine-based inhibitors, a

versatile scaffold in medicinal chemistry, targeting a range of critical enzymes. By presenting

quantitative data, detailed experimental protocols, and clear visualizations, this resource aims

to facilitate the rational design of more potent and selective enzyme inhibitors.

Triazine derivatives have emerged as a promising class of compounds with a broad spectrum

of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

[2] Their efficacy often stems from their ability to bind to and inhibit the function of key enzymes

involved in disease pathways. Molecular docking, a powerful computational technique, allows

for the prediction and analysis of these binding interactions at a molecular level, providing

invaluable insights for structure-based drug design.[3][4]

Comparative Docking Performance of Triazine
Inhibitors
The following tables summarize the quantitative data from various molecular docking studies,

offering a comparative overview of the binding affinities of different triazine derivatives against

their respective enzyme targets. These values, including docking scores, binding energies, and
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experimentally determined inhibitory concentrations (IC50), serve as crucial metrics for

evaluating and comparing the potential of these compounds.

Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a well-established target for anticancer and antimicrobial therapies.

[5][6] Molecular docking studies have been instrumental in the development of potent triazine-

based DHFR inhibitors.

Compound ID
Docking Score
(kcal/mol)

Binding
Energy
(kcal/mol)

IC50 (nM) Reference

Compound A2 - - 7.46 [7]

Compound A5 - - 3.72 [7]

Compound B1 - - 6.46 [7]

Compound B3 - - 4.08 [7]

Methotrexate

(Reference)
- - - [7]

Note: Specific docking scores and binding energies were not always provided in the

summarized abstracts. The IC50 values represent the concentration of the inhibitor required to

reduce enzyme activity by 50%.

Kinase Inhibitors (ROCK1, PI3K, B-Raf, VEGFR-2)
Triazine derivatives have also been extensively studied as inhibitors of various protein kinases,

which play a central role in cell signaling and are frequently dysregulated in cancer.[8][9]
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Compound ID Target Enzyme
Docking Score
(kcal/mol)

IC50 (µM) Reference

Compound 4b B-Raf (V600E) - - [8]

Compound 4c VEGFR-2 - - [8]

Compound 5g PI3K-α - 1.34 [8]

Sorafenib

(Reference)
B-Raf, VEGFR-2 - - [8]

LY294002

(Reference)
PI3K-α - - [8]

Note: A lower docking score generally indicates a more favorable binding interaction.[3]

Other Enzyme Targets
The versatility of the triazine scaffold allows it to target a diverse range of enzymes.
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Compound
ID

Target
Enzyme

Docking
Score
(kcal/mol)

Ki (nM) IC50 (µM) Reference

Triazine

Derivative
h-DAAO - - - [10]

Pyrazolo[1,5-

a][7][11]

triazine 10

EGFR

(wildtype)
- - 0.222

Pyrazolo[1,5-

a][7][11]

triazine 12

EGFR

(wildtype)
- - 0.172

Pyrazolo[1,5-

a][7][11]

triazine 12

EGFR

(L858R

mutant)

- - 71.30

Pyrazolo[1,5-

a][7][11]

triazine 12

EGFR

(T790M

mutant)

- - 421.53

Erlotinib

(Reference)
EGFR - - - [12]

Note: Ki represents the inhibition constant, another measure of inhibitor potency.

Visualizing the Inhibition: Pathways and Processes
To better understand the context of triazine inhibition, the following diagrams illustrate a

generalized enzyme inhibition pathway and a typical molecular docking workflow.
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Generalized Enzyme Inhibition Pathway
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Typical Molecular Docking Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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